3-Phenoxathiincarboxylic acid
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Overview
Description
3-Phenoxathiincarboxylic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a phenoxathiin ring system attached to a carboxylic acid functional group. Carboxylic acids are known for their wide distribution in nature and their role as intermediates in various biochemical pathways .
Preparation Methods
The synthesis of 3-Phenoxathiincarboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Chemical Reactions Analysis
Scientific Research Applications
3-Phenoxathiincarboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Polymers: It is used as a monomer, additive, or catalyst in the production of synthetic or natural polymers.
Medical Field: Carboxylic acids are used in the medical field for their various biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Phenoxathiincarboxylic acid involves its interaction with molecular targets and pathways. Carboxylic acids are known to form hydrogen bonds with polar compounds, leading to increased stabilization and reactivity in various chemical reactions . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
3-Phenoxathiincarboxylic acid can be compared with other similar compounds, such as:
3-Thiophenecarboxylic acid: This compound has a similar structure but with a thiophene ring instead of a phenoxathiin ring.
Phenolic Compounds: These compounds share similar functional groups and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its phenoxathiin ring system, which imparts distinct chemical and physical properties compared to other carboxylic acids.
Properties
CAS No. |
400016-22-0 |
---|---|
Molecular Formula |
C13H8O3S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
phenoxathiine-3-carboxylic acid |
InChI |
InChI=1S/C13H8O3S/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H,(H,14,15) |
InChI Key |
WVNRXIRTYJJDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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